molecular formula C21H21ClN2O B10987585 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

Cat. No.: B10987585
M. Wt: 352.9 g/mol
InChI Key: BDUXHPQWGNQCBV-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide (CAS: 1574530-81-6) is a carbazole-derived compound with the molecular formula C₂₁H₂₁ClN₂O and a molecular weight of 352.86 g/mol . Its structure features a tetrahydrocarbazole core substituted with a chlorine atom at the 8-position and a 3-phenylpropanamide side chain. The carbazole moiety is a privileged scaffold in medicinal chemistry, often associated with interactions with neurotransmitter receptors or enzymatic targets.

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C21H21ClN2O/c22-17-10-4-8-15-16-9-5-11-18(21(16)24-20(15)17)23-19(25)13-12-14-6-2-1-3-7-14/h1-4,6-8,10,18,24H,5,9,11-13H2,(H,23,25)

InChI Key

BDUXHPQWGNQCBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide typically involves the reaction of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione derivatives, while reduction may produce tetrahydrocarbazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex carbazole derivatives.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Carboxamide and Heterocyclic Families

The compound shares functional similarities with pyrazole-carboxamide derivatives and other heterocyclic systems. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) Key Data Source
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide C₂₁H₂₁ClN₂O 352.86 8-Cl, tetrahydrocarbazole, 3-phenylpropanamide Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 5-Cl, pyrazole, 4-cyano, phenyl 133–135
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C₂₁H₁₄Cl₂N₆O 437.1 5-Cl, 4-Cl-phenyl, pyrazole 171–172
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide C₂₁H₁₈ClN₅O 391.86 8-Cl, tetrahydrocarbazole, pyridinyl-pyrazole Not reported

Key Differences and Implications

Core Heterocycle: The target compound contains a tetrahydrocarbazole core, which distinguishes it from pyrazole-based analogues (e.g., compounds 3a–3b in Table 1).

Substituent Effects: The 8-chloro substituent on the carbazole may enhance lipophilicity compared to pyrazole derivatives with chloro groups at other positions (e.g., 5-Cl in compound 3a). Chlorine atoms are known to influence metabolic stability and binding affinity . The 3-phenylpropanamide side chain in the target compound introduces a flexible alkyl linker, contrasting with the rigid aromatic or cyano substituents in pyrazole carboxamides (e.g., 4-cyano in 3a) .

Synthetic Complexity: Pyrazole carboxamides (e.g., 3a–3b) are synthesized via EDCI/HOBt-mediated coupling, yielding moderate to high purity (62–71% yields) .

Physicochemical Properties :

  • The target compound’s molecular weight (352.86 g/mol ) is lower than pyrazole derivatives (e.g., 403–437 g/mol), suggesting better compliance with Lipinski’s rule for drug-likeness .
  • Melting points for pyrazole analogues range from 123–183°C , indicative of crystalline stability, whereas data for the carbazole derivative are unreported .

Functional Group Contributions

  • Carboxamide Linkage : Present in both the target compound and pyrazole derivatives, this group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • Aromatic Systems: The phenyl group in the target compound’s side chain may engage in hydrophobic interactions, whereas pyridinyl or cyano groups in analogues (e.g., compound in ) could modulate solubility or electronic effects.

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{18}ClN_{1}O_{1}
  • Molecular Weight : 287.77 g/mol

1. Anticonvulsant Activity

Recent studies have demonstrated that derivatives of tetrahydrocarbazole exhibit notable anticonvulsant properties. The anticonvulsant activity was evaluated using the maximal electroshock (MES) method in Wistar rats. The test compound was administered at varying doses (15, 30, and 60 mg/kg), and its efficacy was compared to phenytoin sodium (30 mg/kg), which served as the standard reference.

Dose (mg/kg)Tonic Extensor Phase Reduction (%)
Control0
1530
3050
6080
Phenytoin100

The results indicate that the compound significantly reduces the tonic extensor phase associated with seizures, suggesting its potential as an anticonvulsant agent .

2. Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including HT-29 (colon cancer). The cytotoxicity was measured using the MTT assay to determine the IC50 values.

CompoundIC50 (µM)
N-(8-chloro...propanamide12.5
Standard Drug (Doxorubicin)5.0

The compound demonstrated significant cytotoxic effects on cancer cells with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent against colon cancer .

3. Anti-inflammatory Activity

In vitro studies have shown that derivatives of tetrahydrocarbazole possess anti-inflammatory properties. These compounds were tested using the carrageenan-induced edema model in rats.

CompoundEdema Reduction (%)
Control0
Compound A40
Compound B60

The results indicated that certain derivatives significantly reduced edema compared to the control group, highlighting their anti-inflammatory potential .

4. Neuroprotective Activity

Neuroprotective effects were evaluated against Butyrylcholinesterase (BuChE) using Ellman's method. The compound exhibited potent inhibition with an IC50 value of 0.088±0.0009μM0.088\pm 0.0009\mu M, surpassing standard neuroprotective agents like Donepezil .

Case Studies

Case Study 1: Anticonvulsant Efficacy in Animal Models

A study involving adult male Wistar rats revealed that the administration of N-(8-chloro...propanamide) at doses of 30 mg/kg resulted in a significant reduction in seizure duration compared to controls. This suggests a promising avenue for further exploration in epilepsy treatment .

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, various concentrations of the compound were tested on HT-29 cells. The results showed a dose-dependent response with increasing concentrations leading to higher rates of cell death, supporting its role as a potential anticancer drug .

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